An In-depth Technical Guide on the Physical Properties of (1R,2S)-2-Methylcyclohexanamine
An In-depth Technical Guide on the Physical Properties of (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Methylcyclohexanamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physical Properties
(1R,2S)-2-Methylcyclohexanamine, a stereoisomer of 2-methylcyclohexylamine, is a liquid at room temperature with a characteristic amine odor. Its physical properties are crucial for its handling, application in synthesis, and for the characterization of its derivatives.
Data Presentation: Physical Properties of 2-Methylcyclohexanamine Isomers
The following table summarizes the available physical property data for (1R,2S)-2-Methylcyclohexanamine and related isomers. It is important to note that some reported values may pertain to a mixture of cis and trans isomers.
| Physical Property | (1R,2S)-2-Methylcyclohexanamine | Mixture of cis and trans Isomers | Notes |
| Molecular Formula | C₇H₁₅N[1] | C₇H₁₅N | - |
| Molecular Weight | 113.20 g/mol [1] | 113.20 g/mol | - |
| Melting Point | -8.5 °C (estimate)[2] | - | This is an estimated value; experimental data for the pure (1R,2S) isomer is not readily available. |
| Boiling Point | 149-150 °C (lit.)[2] | 149-150 °C (lit.) | The boiling point is consistent across different sources for the isomeric mixture. |
| Density | 0.859 g/mL at 20 °C (lit.)[2] | 0.856 g/mL at 25 °C (lit.) | A slight variation in density is observed, which could be due to temperature differences or isomeric purity. |
| Refractive Index | n20/D 1.457[2] | n20/D 1.4565 (lit.) | The refractive indices are very similar. |
| Water Solubility | Slightly soluble[2] | - | As a primary amine with a seven-carbon backbone, it exhibits limited solubility in water. |
| pKa (predicted) | 10.72 ± 0.70 | - | Indicates that it is a moderately basic compound.[2] |
Experimental Protocols
The determination of the physical properties listed above requires precise experimental procedures. Below are detailed methodologies for the key experiments.
2.1. Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of liquid samples.
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).
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Procedure:
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A small amount of the liquid sample (a few drops) is placed into the small test tube.
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The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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The heating is stopped when a steady stream of bubbles is observed.
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The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
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2.2. Determination of Melting Point
For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. While (1R,2S)-2-Methylcyclohexanamine is a liquid, this protocol is relevant for its solid derivatives.
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Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), sample.
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Procedure:
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A small amount of the finely powdered solid sample is packed into the capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
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2.3. Determination of Density
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Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.
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Procedure:
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The empty, clean, and dry pycnometer is weighed.
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The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.
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The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.
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The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where m is the mass and ρ is the density.
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2.4. Determination of Refractive Index
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Apparatus: Refractometer (e.g., Abbe refractometer), light source (typically a sodium lamp, D-line at 589 nm), sample.
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Procedure:
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The refractometer is calibrated using a standard liquid with a known refractive index.
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A few drops of the liquid sample are placed on the prism of the refractometer.
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The prism is closed, and the light source is adjusted.
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The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
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The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
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2.5. Determination of Solubility
A qualitative assessment of solubility in water can be performed as follows:
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Apparatus: Test tubes, sample, distilled water.
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Procedure:
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Approximately 0.1 mL of the liquid amine is added to 3 mL of distilled water in a test tube.
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The mixture is agitated vigorously for about 30 seconds.
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The mixture is observed to see if a homogeneous solution forms or if two distinct layers are present, indicating insolubility or slight solubility.
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Logical Workflow: Synthesis
(1R,2S)-2-Methylcyclohexanamine is a valuable chiral building block in asymmetric synthesis.[3] Its preparation often involves the stereoselective reduction of a precursor. A common synthetic route starts from 2-methylcyclohexanone. The following diagram illustrates a conceptual workflow for its synthesis.
